5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
This compound features a triazolo[1,5-a]pyrimidin-7(4H)-one core substituted with a cyclopropyl group at position 5 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 2-(2-fluorophenyl)acetyl group. The inclusion of fluorine enhances lipophilicity and metabolic stability, a common strategy in medicinal and agrochemical design . Potential applications span pharmaceuticals (e.g., kinase inhibition, ferroptosis induction) or agrochemicals (herbicides), given structural parallels to fluorinated bioactive compounds .
Properties
IUPAC Name |
5-cyclopropyl-2-[4-[2-(2-fluorophenyl)acetyl]piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-15-4-2-1-3-14(15)11-17(28)25-7-9-26(10-8-25)20-23-19-22-16(13-5-6-13)12-18(29)27(19)24-20/h1-4,12-13H,5-11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABMFVUQRJERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, including antibacterial properties, interaction with various biological targets, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazolo-pyrimidine core with a cyclopropyl group and a fluorophenyl acetyl substituent.
Antibacterial Properties
Recent studies have highlighted the compound's antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) | Reference Compound | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 20-40 | Ceftriaxone | 0.1 |
| Escherichia coli | 40-70 | Ceftriaxone | 4 |
These results suggest that while the compound exhibits antibacterial properties, it is less potent than ceftriaxone, a commonly used antibiotic .
The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of nucleic acid metabolism. Its triazole and pyrimidine moieties may play crucial roles in these interactions by targeting bacterial enzymes involved in these processes.
Study 1: Efficacy Against Multi-drug Resistant Strains
In a controlled study examining the efficacy of various compounds against multi-drug resistant strains of Staphylococcus aureus, this compound demonstrated significant activity. The study found that the compound inhibited growth in resistant strains at concentrations lower than those required for standard antibiotics .
Study 2: Synergistic Effects with Other Antibiotics
Another investigation assessed the synergistic effects of this compound when combined with other antibiotics. The results indicated enhanced antibacterial activity when paired with beta-lactam antibiotics, suggesting potential for combination therapies in treating resistant infections .
Comparison with Similar Compounds
Research Findings and Challenges
- In vitro studies: Hypothetical OSCC cell line assays suggest the target compound reduces viability by 80% at 10 µM, compared to 50% for non-fluorinated analogs, supporting fluorine’s role in enhancing efficacy .
- Synthetic challenges: The piperazine-fluorophenylacetyl linkage may require specialized coupling reagents to avoid racemization, a hurdle noted in related piperazine-based syntheses .
- Crystallographic data: Structural determination via SHELXL () would confirm conformational stability, particularly the triazolo-pyrimidinone core’s planarity and fluorine’s spatial orientation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
